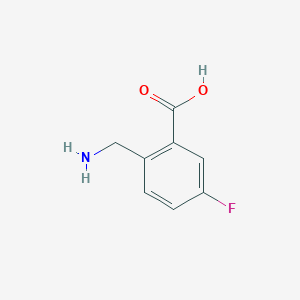

2-(Aminomethyl)-5-fluorobenzoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

771573-03-6 |

|---|---|

分子式 |

C8H8FNO2 |

分子量 |

169.15 g/mol |

IUPAC 名称 |

2-(aminomethyl)-5-fluorobenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI 键 |

LLFSJWLFDVZKOK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1F)C(=O)O)CN |

产品来源 |

United States |

Synthetic Methodologies for 2 Aminomethyl 5 Fluorobenzoic Acid and Its Structural Analogs

De Novo Synthesis Strategies

The construction of the 2-(aminomethyl)-5-fluorobenzoic acid molecule from simpler, readily available starting materials is a key focus of synthetic organic chemistry. These strategies often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring.

Approaches from Halogenated Aromatic Precursors

Halogenated aromatic compounds serve as versatile starting materials for the synthesis of this compound. The halogen atom, typically bromine or chlorine, can be strategically replaced or used to direct the introduction of other functional groups.

A common approach begins with a fluorinated bromobenzoic acid, such as 2-bromo-5-fluorobenzoic acid. The bromo substituent can be converted into a formyl group, which then serves as a handle for the introduction of the aminomethyl moiety. For instance, 2-bromo-5-fluorobenzyl alcohol can be oxidized to 2-bromo-5-fluorobenzaldehyde (B45324) using reagents like manganese dioxide (MnO₂). This aldehyde is a key intermediate that can be further transformed into the target compound.

Similarly, other halogenated precursors can be utilized. For example, 2,4-dichloro-5-fluorobenzonitrile (B139205) can be synthesized and subsequently modified to introduce the aminomethyl and carboxylic acid functionalities, although this approach is more common for synthesizing analogs with additional substituents.

Multi-step Convergent Synthesis Pathways

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. harvard.edu In the context of synthesizing this compound, this reaction is pivotal for introducing the aminomethyl group. The process typically involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

A key precursor for this route is 2-formyl-5-fluorobenzoic acid. This aldehyde can be reacted with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the desired aminomethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for reducing the iminium ion in the presence of the aldehyde.

Another viable, though less direct, pathway involves the synthesis of a cyanated intermediate, such as 2-cyano-5-fluorobenzoic acid. The cyano group can then be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method provides an alternative route to the target compound, contingent on the efficient synthesis of the cyanated precursor.

| Precursor | Reagents for Aminomethyl Introduction | Product |

| 2-Formyl-5-fluorobenzoic acid | 1. NH₃ or NH₄OAc2. NaBH(OAc)₃ or NaBH₃CN | This compound |

| 2-Cyano-5-fluorobenzoic acid | LiAlH₄ or H₂/Catalyst | This compound |

Table 1: Reductive Amination and Reduction Routes for Aminomethyl Group Introduction

The carboxylic acid group is a defining feature of the target molecule. In many synthetic strategies, this group is already present in the starting material, for example, in 2-bromo-5-fluorobenzoic acid. However, in some pathways, a carboxylation step may be necessary. This can be achieved through various methods, such as the carbonation of an organometallic intermediate derived from a halogenated precursor.

Esterification is a common reaction employed during the synthesis to protect the carboxylic acid group or to modify its reactivity. For instance, the carboxylic acid can be converted to its methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions. This protecting group can be removed at a later stage of the synthesis, typically by hydrolysis under acidic or basic conditions, to regenerate the carboxylic acid.

Regioselective Functionalization Techniques for Fluorine Incorporation

The position of the fluorine atom on the benzene ring is critical to the identity and properties of this compound. Therefore, regioselective fluorination is a key aspect of its synthesis. In many synthetic routes, the fluorine atom is incorporated at an early stage, using a starting material that is already fluorinated, such as 4-fluoroaniline (B128567) or 3-fluorobenzoic acid. nih.govguidechem.comgoogle.comorgsyn.orgresearchgate.net This approach ensures the correct placement of the fluorine atom throughout the synthetic sequence.

Alternatively, direct fluorination of a non-fluorinated precursor can be employed. However, achieving high regioselectivity in the direct fluorination of aromatic compounds can be challenging. Various modern fluorinating reagents and catalytic methods have been developed to address this challenge, allowing for the selective introduction of fluorine at specific positions on an aromatic ring. The choice of the fluorination method depends on the nature of the substrate and the desired regioselectivity.

Optimization of Synthetic Pathways

The efficiency of any synthetic route is determined by factors such as reaction yield, purity of the product, cost of reagents, and ease of operation. Optimization of the synthetic pathway for this compound is therefore a continuous area of research.

Key areas for optimization include the choice of catalysts, solvents, reaction temperatures, and reaction times for each step. For example, in the reductive amination step, the choice of the reducing agent and the reaction conditions can significantly impact the yield and selectivity of the reaction. Similarly, in the synthesis of precursors, such as the formylation or cyanation of a halogenated benzoic acid, the use of efficient catalysts and optimized reaction conditions can lead to higher yields and fewer byproducts.

| Reaction Step | Parameter to Optimize | Potential Improvements |

| Halogen to Formyl Conversion | Catalyst, Reaction Time | Higher yield, shorter reaction time |

| Reductive Amination | Reducing Agent, pH, Solvent | Increased selectivity, milder conditions |

| Carboxylic Acid Protection/Deprotection | Protecting Group, Reagents | Higher efficiency, fewer side reactions |

| Fluorination | Fluorinating Agent, Catalyst | Improved regioselectivity, higher yield |

Table 2: Key Parameters for Optimization of Synthetic Pathways

By systematically studying and optimizing each step of the synthesis, researchers can develop more efficient and cost-effective methods for the production of this compound and its structural analogs, facilitating their availability for further research and potential applications.

Reaction Condition Studies (Temperature, Solvent, Catalyst Effects)

Temperature: Temperature is a crucial parameter in these transformations. For instance, the cyclization of the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid is preferably conducted at a temperature range of 80-90°C. Similarly, the subsequent oxidation step to yield the benzoic acid derivative is also optimally carried out between 80°C and 90°C. google.com Maintaining the temperature within these specified ranges is vital to ensure complete reaction and minimize the formation of byproducts. In other synthetic approaches, such as the nitration of 3-fluorobenzyl ester, the reaction temperature is controlled between -10°C and 30°C. guidechem.com The reduction of the resulting nitro product is then performed at a higher temperature range of 50°C to 120°C. guidechem.com

Solvent: The choice of solvent significantly influences reaction outcomes. In the synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline, an aqueous solution of sodium sulfate (B86663) is the preferred solvent for the initial condensation step. google.com Dichloromethane (DCM) and methanol (B129727) are also employed in subsequent steps of a related synthesis. nih.gov The use of water as a solvent in all three steps of a synthesis for 2-amino-3-fluorobenzoic acid has been noted as an advantage. orgsyn.org The selection of an appropriate solvent is critical for dissolving reactants, facilitating heat transfer, and in some cases, influencing the reaction pathway.

Catalyst: Catalysts are instrumental in many synthetic routes to fluorinated benzoic acids and their precursors. For the reduction of a nitrated intermediate, a mixed catalyst of platinum and sulfur has been utilized. guidechem.com Another method employs a Raney nickel catalyst for the catalytic hydrogenation of 2-methyl-4-fluoronitrobenzene at 50°C. google.com In the synthesis of related anthranilic acid derivatives, copper-based catalysts, such as copper powder and copper(I) oxide, have been found to be effective for the amination of bromobenzoic acids. nih.govorganic-chemistry.org More advanced catalytic systems, including iridium and platinum-based catalysts, have also been explored for the amination and N-alkylation of benzoic acid derivatives, respectively. nih.govorganic-chemistry.org The choice of catalyst is dictated by the specific reaction, with the goal of achieving high selectivity and yield under mild conditions.

The following interactive table summarizes the impact of different reaction conditions on the synthesis of 2-amino-5-fluorobenzoic acid and its analogs based on available research findings.

| Reaction Step | Starting Material | Temperature | Solvent | Catalyst | Key Findings |

| Condensation | 4-fluoroaniline | Reflux | Aqueous sodium sulfate | - | Preferred conditions for the initial step. google.com |

| Cyclization | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 80-90°C | Concentrated sulfuric acid | - | Optimal temperature range for cyclization. google.com |

| Oxidation | 5-fluoro-1H-indole-2,3-dione | 80-90°C | Aqueous NaOH or KOH | - | Preferred temperature for oxidation. google.com |

| Nitration | 3-fluorobenzyl ester | -10 to 30°C | Concentrated nitric acid | - | Controlled temperature for nitration. guidechem.com |

| Reduction | Nitrated intermediate | 50-120°C | - | Platinum and sulfur | Effective for the reduction step. guidechem.com |

| Hydrogenation | 2-methyl-4-fluoronitrobenzene | 50°C | - | Raney nickel | Catalytic hydrogenation of the nitro group. google.com |

| Amination | 2-bromobenzoic acids | 130°C | 2-ethoxyethanol | Copper/Copper(I) oxide | Regioselective amination. nih.govorganic-chemistry.org |

Yield Enhancement and Purity Control in Synthetic Steps

Maximizing the yield and ensuring high purity of the final product are paramount in chemical synthesis. Various strategies are employed throughout the synthetic process to achieve these goals.

Yield Enhancement: The optimization of reaction conditions, as discussed in the previous section, is a primary method for enhancing yields. For example, a modified procedure for the synthesis of 2-amino-3-fluorobenzoic acid was reported to at least triple the previously reported yields, with a significant improvement in the second step of the synthesis. orgsyn.org In the synthesis of 2-amino-5-fluorobenzoic acid, adjusting the molar ratios of reactants in the initial condensation step is a key factor in maximizing the yield of the intermediate. google.com Furthermore, in catalytic hydrogenation processes, the choice of catalyst and reaction conditions can dramatically impact the yield of the desired aminobenzoic acid. google.com

Purity Control: Purification of intermediates and the final product is crucial for removing byproducts and unreacted starting materials. Recrystallization is a commonly employed technique for purifying solid compounds. For instance, the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be purified by recrystallization from water, while the final product, 2-amino-5-fluorobenzoic acid, can be purified by recrystallization from xylene. google.com In the synthesis of p-fluorobenzoic acid, the crude product is purified by dissolving it in a hot potassium carbonate solution, treating it with Norite (activated carbon) to remove colored impurities, and then re-precipitating the acid by the addition of hydrochloric acid. orgsyn.org The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the compound and its impurities. Other purification techniques, such as column chromatography, can also be employed, although methods that avoid chromatography are often preferred for their scalability and cost-effectiveness. orgsyn.org

This interactive table outlines various methods for yield enhancement and purity control in the synthesis of fluorinated benzoic acids.

| Method | Step | Description | Outcome |

| Recrystallization | Final Product | The crude 2-amino-5-fluorobenzoic acid is dissolved in a suitable solvent (e.g., xylene) and allowed to crystallize. google.com | High purity final product. |

| Recrystallization | Intermediate | The intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is purified by recrystallization from water. google.com | Improved purity of the intermediate, leading to a cleaner final product. |

| Treatment with Activated Carbon | Final Product | The crude acid is dissolved and treated with Norite to adsorb colored impurities before recrystallization. orgsyn.org | Removal of colored impurities, leading to a purer product. |

| pH Adjustment | Final Product | The product is precipitated from its salt solution by adjusting the pH with acid. orgsyn.org | Isolation of the final product from the reaction mixture. |

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The development of sustainable synthetic protocols for this compound and its analogs focuses on several key areas.

One approach involves the use of readily available and less hazardous starting materials. The synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline is considered advantageous due to the low cost and accessibility of the raw materials. google.com Another key aspect is the use of environmentally benign solvents. The utilization of water as a solvent in all three steps of a synthesis for a structural analog is a significant step towards a greener process. orgsyn.org

Catalysis plays a vital role in developing sustainable synthetic methods. The use of efficient catalysts can enable reactions to proceed under milder conditions, with lower energy consumption and higher atom economy. For example, the development of iridium-catalyzed C-H ortho-amination of benzoic acid derivatives offers a robust and predictable method that tolerates air and moisture and does not require heating. nih.gov Similarly, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are being explored for the reductive amination of benzoic acids. acs.org

Furthermore, biosynthetic routes are being investigated as a green alternative to traditional chemical synthesis. These methods utilize microorganisms or enzymes to produce aminobenzoic acids from renewable feedstocks like glucose, operating under mild, aqueous conditions and avoiding the use of harsh reagents and organic solvents. mdpi.com While the application of biosynthesis directly to this compound is still an emerging area, it represents a promising direction for future sustainable production.

Chemical Reactivity and Derivatization of 2 Aminomethyl 5 Fluorobenzoic Acid

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is central to the construction of more complex molecules, including amides, N-alkylated derivatives, and heterocyclic systems.

The formation of an amide bond by acylation of the aminomethyl group is a fundamental transformation. This reaction is crucial for incorporating the 2-(aminomethyl)-5-fluorobenzoic acid scaffold into peptide-like structures or other amide-containing molecules, such as poly(ADP-ribose) polymerase (PARP) inhibitors. Standard peptide coupling methodologies are broadly applicable. These methods involve the activation of a carboxylic acid partner, which then reacts with the aminomethyl group.

Common strategies include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), activate the carboxylic acid to facilitate amide bond formation.

Onium salt-based coupling: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and commonly used in solid-phase peptide synthesis (SPPS). These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly form the activated ester for coupling.

Acid Halide Method: The carboxylic acid partner can be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the aminomethyl group to form the amide.

The efficiency of these couplings is generally high, though it can be influenced by the steric hindrance of the coupling partners.

| Coupling Reagent/Method | Typical Additive | Base | Common Solvents | Key Characteristics |

|---|---|---|---|---|

| DCC / DIC | HOBt / HOSu | DIPEA / NMM | DMF, DCM | Cost-effective; produces urea (B33335) byproduct. |

| HATU / HBTU | - | DIPEA / Collidine | DMF, NMP | High efficiency, low racemization, suitable for hindered couplings. |

| Acid Chloride | - | Pyridine (B92270) / Et₃N | DCM, THF | Highly reactive; requires prior conversion of the carboxylic acid. |

| T3P (Propylphosphonic Anhydride) | - | Pyridine / DIPEA | EtOAc, DCM | Effective for sterically hindered substrates with minimal side reactions. |

Beyond amide formation, the nucleophilic nitrogen of the aminomethyl group can undergo both alkylation and acylation.

Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom. Direct alkylation with alkyl halides (e.g., methyl iodide) can be challenging due to the potential for over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach involves a two-step sequence:

N-Acylation: The amine is first protected with a group like trifluoroacetyl.

Alkylation and Deprotection: The resulting amide is deprotonated with a base (e.g., sodium hydride) and then treated with an alkylating agent. Subsequent hydrolysis removes the protecting group to yield the mono-alkylated secondary amine. A rapid method for N-monomethylation involves treating an N-trifluoroacetyl derivative with methyl iodide in the presence of a base. rsc.org

Acylation: N-acylation with reagents other than carboxylic acids, such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., acetyl chloride), provides a direct route to N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct. This functionalization is a key step in modifying the properties of the molecule, for instance, in the synthesis of precursors for various bioactive compounds.

The ortho positioning of the aminomethyl and carboxylic acid groups on the benzene (B151609) ring facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of isoindolinones (also known as phthalimidines). This transformation can be achieved through several pathways:

Reductive Amination/Amidation: Reaction of the related 2-carboxybenzaldehyde with a primary amine under reductive conditions, followed by intramolecular amidation, is a known route to N-substituted isoindolinones. organic-chemistry.org

Ester Cyclization: The methyl ester of this compound can undergo intramolecular nucleophilic aminolysis, where the aminomethyl group attacks the ester carbonyl, to form the five-membered lactam ring of the isoindolinone. This type of cyclization has been demonstrated for the non-fluorinated analog, methyl 2-aminomethylbenzoate.

From 2-Acylbenzoic acids: Isoindolinone derivatives can also be synthesized from 2-acylbenzoic acids in a one-pot reaction using chlorosulfonyl isocyanate and an alcohol under mild, metal-free conditions. nih.gov

These cyclization strategies are valuable for creating rigid scaffolds that are prevalent in pharmacologically active molecules. The resulting isoindolinone core can serve as a platform for further diversification.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a range of derivatives, including esters, acid halides, and anhydrides, significantly broadening the synthetic utility of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or prepare it for subsequent reactions. Standard esterification methods include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis (e.g., H₂SO₄, HCl, or a solid acid catalyst) at reflux. Studies on various benzoic acids have shown that solid acid catalysts, such as titanium-zirconium oxides, can effectively promote esterification with methanol at elevated temperatures. mdpi.com

Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., NaHCO₃, K₂CO₃) to form the carboxylate salt, which is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Coupling Agent-Mediated Esterification: Reagents typically used for amide formation, such as DCC, can also be used to form esters in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (DMAP).

A recent study on the methyl esterification of 23 different fluorinated aromatic acids using a heterogeneous catalyst (UiO-66-NH₂) and methanol demonstrated good catalytic performance, highlighting an effective method for this class of compounds. researchgate.netrsc.org

| Substituent on Benzoic Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| H (Benzoic Acid) | 24 | 95.1 |

| p-Methyl | 24 | 96.2 |

| p-Methoxy | 24 | 92.3 |

| p-Bromo | 24 | 93.5 |

| p-Nitro | 24 | 91.2 |

Ester Hydrolysis: The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is typically achieved under acidic or basic conditions. For esters derived from this compound, the neighboring aminomethyl group can play a significant role. Studies on the closely related 2-aminobenzoate (B8764639) esters have shown that the ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis in the neutral pH range. This rate enhancement can be 50-100 fold compared to the corresponding para-substituted isomers. A similar intramolecular catalytic effect would be anticipated for esters of this compound.

Acid Halide Formation: The carboxylic acid can be readily converted into a highly reactive acid halide, most commonly an acid chloride. This is a key step for preparing the molecule for subsequent acylation reactions. The most common reagents for this transformation are:

Thionyl Chloride (SOCl₂): This reagent converts carboxylic acids to acid chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. The reaction can be run neat or in an inert solvent. libretexts.orgchemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is another effective reagent that operates under mild conditions. Its byproducts (CO, CO₂, and HCl) are also volatile. researchgate.net

Phosphorus Pentachloride (PCl₅): This solid reagent also effectively produces acid chlorides, with POCl₃ and HCl as byproducts. chemguide.co.uk

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent, such as DCC (two equivalents of acid to one of DCC). Mixed anhydrides are also synthetically useful intermediates, for example in peptide synthesis, and can be formed by reacting the carboxylic acid with an acid chloride (e.g., pivaloyl chloride or isobutyl chloroformate) in the presence of a tertiary amine base.

Decarboxylation Studies

The thermal decomposition of aromatic carboxylic acids to yield an aryl compound and carbon dioxide is a well-known organic reaction, though often requiring high temperatures. Specific, detailed studies on the decarboxylation of this compound are not extensively documented in publicly available research. However, the thermal behavior of substituted aminobenzoic acids has been investigated, revealing that stability and the propensity to decarboxylate are highly dependent on the substitution pattern. For instance, studies on aminosalicylic acids show significant differences in thermal stability and decarboxylation readiness between isomers, with some compounds sublimating before significant decomposition occurs. akjournals.comresearchgate.net The decarboxylation of 4-aminosalicylic acid to 3-aminophenol has been noted to occur in the liquid phase after melting. akjournals.com For this compound, the presence of the basic aminomethyl group and the acidic carboxylic acid group within the same molecule allows for the formation of a zwitterion, which could influence its thermal stability. The reaction would involve the removal of the carboxyl group, potentially yielding 4-fluoro-2-methylaniline. The high temperatures typically required for the decarboxylation of aromatic acids suggest that the stability of this compound is considerable. Kinetic studies on other substituted aromatic acids, such as acidic cannabinoids, show that decarboxylation often follows first-order kinetics, with reaction rates being highly temperature-dependent. researchgate.netnih.govnih.gov

Influence of Fluorine Atom on Aromatic Reactivity

The fluorine atom at the 5-position, along with the aminomethyl and carboxyl groups at the 2- and 1-positions respectively, dictates the electronic environment of the aromatic ring and thereby its reactivity.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the interplay of the electronic effects of its three substituents. These effects can be categorized as inductive (through sigma bonds) and resonance (through the pi system).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -COOH | -I (Withdrawing) | -M (Withdrawing) | Deactivating |

| -F | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating |

| -CH₂NH₂ | +I (Weakly Donating) | N/A (Insulated by CH₂) | Activating |

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. uomustansiriyah.edu.iq The rate and position of this attack are determined by the substituents.

Directing Effects: The substituents also direct incoming electrophiles to specific positions.

The -COOH group is a meta-director.

The -F and -NH₂ (of the aminomethyl group) are ortho, para-directors. The positions open for substitution are C3, C4, and C6. The directing effects of the existing groups will compete. The powerful ortho, para-directing influence of the amino group and the fluorine atom would likely dominate over the meta-directing carboxyl group, favoring substitution at positions C4 and C6. Steric hindrance from the adjacent aminomethyl group might disfavor substitution at C3.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com SNAr reactions are facilitated by the presence of strong electron-withdrawing groups. nih.govnih.gov

Reactivity: The presence of the electron-withdrawing fluorine and carboxyl groups makes the aromatic ring of this compound susceptible to nucleophilic attack. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.gov The fluorine atom itself can act as a leaving group in SNAr reactions. Its high electronegativity activates the ring toward nucleophilic attack, even though the C-F bond is very strong. masterorganicchemistry.com The rate-determining step is the initial attack by the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Modulations of Acidic and Basic Properties

The fluorine atom significantly modulates the acidity of the carboxylic acid group and the basicity of the aminomethyl group primarily through its powerful electron-withdrawing inductive effect.

Acidic Properties: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity (i.e., lower the pKₐ value).

Effect of Fluorine: The highly electronegative fluorine atom exerts a strong -I effect, pulling electron density away from the aromatic ring and the attached carboxyl group. This effect helps to disperse and stabilize the negative charge on the carboxylate anion formed upon deprotonation. Consequently, the presence of the fluorine atom increases the acidity of this compound compared to its non-fluorinated analog, 2-(Aminomethyl)benzoic acid. This trend is well-documented for fluorinated benzoic acids in general. quora.comstackexchange.combrainly.in

The following table compares the pKₐ values of benzoic acid and its fluoro-substituted isomers, illustrating the acid-strengthening effect of fluorine.

| Compound | pKₐ Value |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 ut.ee |

| 4-Fluorobenzoic Acid | 4.14 ut.ee |

Basic Properties: The basicity of the aminomethyl group is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

Effect of Fluorine: The electron-withdrawing inductive effect of the fluorine atom reduces the electron density across the entire molecule, including the aminomethyl group. This withdrawal of electron density makes the lone pair on the nitrogen atom less available for donation to a proton. youtube.comchemistrysteps.com Therefore, the aminomethyl group in this compound is expected to be less basic than in the corresponding non-fluorinated compound. Electron-withdrawing substituents on an aromatic ring generally decrease the basicity of attached amino groups. youtube.comlibretexts.org

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data for the chemical compound This compound corresponding to the detailed applications requested in the article outline.

The search for information regarding its use as a precursor for nitrogen-containing heterocycles and macrocycles, its role in chemical library generation and combinatorial chemistry, and its application as an intermediate in the total synthesis of complex molecules did not yield specific examples or detailed research findings.

It is important to distinguish this compound from the structurally different, and more extensively researched, 2-Amino-5-fluorobenzoic acid . Literature searches consistently provided information for the latter, which features an amino group directly attached to the benzene ring, rather than the aminomethyl group specified.

Due to the strict requirement to focus solely on This compound and the absence of relevant data for the specified applications, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available scientific literature does not appear to contain detailed studies on this compound in the specific contexts of:

Synthesis of Nitrogen-Containing Heterocycles

Formation of Macrocyclic Structures

Design and Synthesis of Diverse Molecular Scaffolds

Combinatorial Chemistry Approaches

Use as an Intermediate in Complex Molecule Total Synthesis

Therefore, the generation of the requested article cannot be completed at this time.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Intermediate in Complex Molecule Total Synthesis

Incorporation into Natural Product Analogs

While 2-(aminomethyl)-5-fluorobenzoic acid is a versatile building block with desirable properties for creating bioactive molecules, its specific incorporation into analogs of natural products is not extensively documented in publicly available scientific literature. The structural motifs accessible from this compound, such as isoindolinones, are present in some natural alkaloids, suggesting its potential utility in this area. However, direct examples of its use to mimic or modify natural product scaffolds are not prominently reported. The focus of its application has primarily been in the generation of novel synthetic compounds within drug discovery programs.

Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by starting with small molecular fragments that bind to a biological target and then growing or combining them to create more potent molecules. This compound serves as an ideal starting fragment or intermediate in such strategies, providing a rigid core that can be systematically elaborated.

A notable application of this building block is in the synthesis of substituted 2,3-dihydro-1H-isoindolin-1-ones, which have been investigated as potent modulators of the cannabinoid 1 (CB1) receptor. In this context, the synthesis begins with the intramolecular cyclization of this compound to form a bicyclic lactam (an isoindolinone). This core structure then serves as a scaffold for further chemical modifications.

The general synthetic approach involves the reaction of this compound with other chemical entities to build the final complex molecule. For instance, the aminomethyl group can be acylated or alkylated, and the carboxylic acid group can be converted to an amide. The true utility is seen when the molecule is used to create the isoindolinone core, which is then decorated with various substituents to explore the structure-activity relationship (SAR) for CB1 receptor modulation. This process of starting with a core fragment and building upon it is a hallmark of fragment-based design.

The synthesis of these CB1 receptor modulators showcases how the defined stereochemistry and functional group presentation of the this compound fragment are critical for establishing the foundational structure of the final therapeutic agent.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of an organic compound. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural assignment.

¹H NMR: A hypothetical ¹H NMR spectrum of 2-(Aminomethyl)-5-fluorobenzoic acid would provide key information. The number of distinct signals would correspond to the number of chemically non-equivalent protons. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons (e.g., aromatic vs. aliphatic). The integration of each signal would reveal the ratio of protons contributing to it. Finally, the splitting pattern (multiplicity, e.g., singlet, doublet, triplet) caused by spin-spin coupling would indicate the number of adjacent protons, helping to piece together the molecular fragments. For instance, the aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, while the aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each chemically unique carbon atom. The chemical shifts would differentiate between the carboxylic acid carbon, the aromatic carbons, and the aliphatic aminomethyl carbon. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), resulting in a doublet, which is a clear diagnostic marker for its position on the aromatic ring.

A summary of the expected signals in these spectra is presented below.

| Hypothetical ¹H NMR Data for this compound |

| Assignment |

| Carboxylic Acid (COOH) |

| Aromatic (C₆H₃) |

| Aminomethyl (CH₂) |

| Amine (NH₂) |

| Hypothetical ¹³C NMR Data for this compound |

| Assignment |

| Carboxylic Acid (C=O) |

| Aromatic (C-F) |

| Aromatic (C-COOH) |

| Aromatic (C-CH₂NH₂) |

| Aromatic (CH) |

| Aminomethyl (CH₂) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously determining the complete molecular structure by revealing correlations between nuclei. weizmann.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would be instrumental in assigning the connectivity of the protons on the aromatic ring, showing which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the aminomethyl proton signal to its carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). For this compound (molecular formula C₈H₈FNO₂), HRMS would provide an exact mass measurement of its molecular ion. This highly accurate mass allows for the unambiguous determination of its elemental composition, distinguishing it from other potential compounds with the same nominal mass.

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

| C₈H₈FNO₂ | 169 | 169.05391 |

An experimental HRMS value matching the calculated exact mass would provide strong evidence for the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and reveals structural information.

For this compound, characteristic fragmentation pathways would be expected:

Loss of Water: A common fragmentation for carboxylic acids is the loss of H₂O (18 Da) from the molecular ion.

Loss of Formic Acid or COOH: The loss of the entire carboxyl group as a radical (•COOH, 45 Da) is another typical pathway. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond between the benzene (B151609) ring and the aminomethyl group would be a likely fragmentation event.

Benzylic Cleavage: Loss of the •NH₂ radical from the aminomethyl group could also occur.

Analyzing these specific losses allows researchers to confirm the presence and connectivity of the functional groups (carboxylic acid and aminomethyl) attached to the fluorinated aromatic core.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of 2-amino-5-fluorobenzoic acid provides a definitive method for determining its three-dimensional structure in the solid state. This technique has revealed detailed insights into the molecule's crystal packing, supramolecular architecture, and conformational preferences. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-fluorobenzoic acid.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆FNO₂ |

| Formula Weight | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (ų) | 689.58 (5) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Sreenivasa et al. (2013). researchgate.netnih.gov

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of 2-amino-5-fluorobenzoic acid is characterized by an extensive network of intermolecular interactions that dictate the packing of molecules. nih.gov The most prominent feature is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.gov This interaction creates a characteristic R²₂(8) ring motif. nih.gov

These dimers are further interconnected by a variety of other non-covalent forces. Weak N—H⋯F hydrogen bonds link the molecules, contributing to the stability of the crystal lattice. researchgate.netnih.gov Additionally, the crystal packing is influenced by aromatic π–π stacking interactions, with a centroid–centroid separation of 3.5570 (11) Å, and short F⋯F contacts measuring 2.763 (2) Å. researchgate.netnih.govnih.gov This combination of hydrogen bonds, π–π stacking, and other weak interactions results in a robust three-dimensional supramolecular architecture. bath.ac.uk

Table 2: Hydrogen Bond Geometry (Å, °) for 2-Amino-5-fluorobenzoic acid.

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | <(DHA) |

|---|---|---|---|---|

| N1—H1B⋯O1 | 0.901 (19) | 2.044 (19) | 2.6959 (17) | 128.2 (16) |

| N1—H1A⋯F1 | 0.91 (2) | 2.55 (2) | 3.3646 (17) | 149.8 (14) |

| O2—H2⋯O1 | 0.82 | 1.81 | 2.6279 (12) | 175 |

D = donor atom, A = acceptor atom. Data sourced from Sreenivasa et al. (2013). researchgate.netnih.gov

Conformational Analysis in Crystalline State

In the crystalline state, the 2-amino-5-fluorobenzoic acid molecule is nearly planar. researchgate.netnih.gov The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is a mere 0.015 Å, indicating a high degree of planarity. researchgate.netnih.govnih.gov

This conformation is significantly stabilized by an intramolecular N—H⋯O hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent carboxylic acid group. researchgate.netnih.govnih.gov This interaction forms a six-membered ring, which is described by the graph-set notation S(6). researchgate.netnih.gov The planarity of the molecule is a key feature of its solid-state conformation, influenced by both intramolecular forces and the requirements of efficient crystal packing.

Computational and Theoretical Investigations of 2 Aminomethyl 5 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. elixirpublishers.com These computational techniques allow for the prediction of molecular structure, reactivity, and various spectroscopic properties. For a molecule like 2-(Aminomethyl)-5-fluorobenzoic acid, these calculations provide deep insights into its electronic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.orglibretexts.org

While specific data for this compound is not available, a computational study on the related compound 2-amino-5-fluorobenzoic acid (which lacks the methylene (B1212753) bridge between the amino group and the ring) was performed using DFT. This analysis determined its HOMO-LUMO energy difference, which is related to the molecule's biological and chemical activity. nih.gov The calculated HOMO and LUMO energies for a molecule show that charge transfer can occur within the molecule. nih.gov

Table 1: Illustrative Frontier Orbital Energies (Based on related compounds) This table is for illustrative purposes, as specific values for this compound are not available in the cited literature.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | (Value) | Lowest energy orbital available to accept electrons. |

| HOMO | (Value) | Highest energy orbital containing electrons. |

| HOMO-LUMO Gap | (Calculated Difference) | Indicator of chemical reactivity and stability. |

Molecular Orbital Contributions to Reactivity

The HOMO and LUMO are key players in chemical reactions. According to Frontier Molecular Orbital Theory, many reactions occur via the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.orgyoutube.com

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.orgwalisongo.ac.id The map is color-coded: red areas indicate regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive electrostatic potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and potentially the fluorine atom, reflecting their high electronegativity.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH2) and the carboxylic acid's hydroxyl group (-OH), making them sites for hydrogen bonding.

This charge distribution is critical for understanding non-covalent interactions, such as how the molecule might bind to a biological receptor.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. nih.gov This analysis is crucial for understanding a molecule's flexibility, its most stable shapes, and the energy required to switch between them.

Torsional Potential and Rotational Barriers

The structure of this compound features several rotatable single bonds, primarily the C-C bond connecting the aminomethyl group to the ring and the C-C bond linking the carboxyl group to the ring. Rotating these bonds leads to different conformers with varying energy levels.

A computational analysis would calculate the torsional potential energy surface by systematically rotating these bonds and calculating the molecule's energy at each step. This process reveals the energy barriers (rotational barriers) that must be overcome for the molecule to transition from one stable conformation to another. For example, studies on related fluorinated benzoic acid derivatives have investigated how interactions like intramolecular hydrogen bonds and steric repulsion dictate the orientation of the carboxyl group. nih.gov

Stable Isomers and Interconversion Pathways

By mapping the energy landscape, computational methods can identify the most stable conformations, known as stable isomers or conformers. These correspond to the energy minima on the potential energy surface. The analysis would also map the lowest-energy pathways for interconversion between these stable forms.

For this compound, key conformational questions would include:

The orientation of the aminomethyl group relative to the plane of the benzene (B151609) ring.

The orientation of the carboxylic acid group, which could be influenced by intramolecular hydrogen bonding with the adjacent aminomethyl group.

The planarity of the molecule, as seen in crystal structure studies of the related 2-amino-5-fluorobenzoic acid. nih.govresearchgate.net

Understanding these stable conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a binding site.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights into the energy landscapes, transition states, and the influence of catalysts. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established methodologies of computational chemistry can be applied to predict and understand its chemical transformations. Key reactions for this molecule would likely involve the carboxylic acid and aminomethyl functional groups, such as amide bond formation, or reactions involving the aromatic ring, like electrophilic substitution.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. Identifying this structure is crucial for calculating activation energies, which determine reaction rates.

For a molecule like this compound, a key transformation would be intramolecular or intermolecular amide bond formation. A computational study would model this process by mapping the geometric and energetic changes as the nitrogen of the aminomethyl group attacks the carbonyl carbon of the carboxylic acid.

Methodology for Transition State Calculation: Density Functional Theory (DFT) is a common method for these calculations. The process involves:

Geometry Optimization: The structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: An initial guess for the transition state geometry is created. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are then used to locate the saddle point.

Frequency Calculation: A frequency analysis is performed on the located structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

The table below outlines typical parameters used in DFT calculations for characterizing a transition state in a reaction involving a substituted benzoic acid.

| Parameter | Description | Example Value/Method |

| Computational Method | The theoretical model used to approximate the electronic structure. | DFT (e.g., B3LYP, M06-2X) |

| Basis Set | A set of mathematical functions used to represent the atomic orbitals. | 6-311+G(d,p) |

| Solvation Model | A model to account for the effects of a solvent on the reaction. | PCM (Polarizable Continuum Model) |

| Key Output for Analysis | The parameters that confirm the transition state and provide kinetic information. | One imaginary frequency, Activation Energy (ΔG‡) |

This table is illustrative of the computational approaches used in theoretical chemistry for transition state analysis.

Catalysts can dramatically alter reaction pathways by lowering the activation energy. Computational studies are instrumental in revealing how catalysts achieve this. For this compound, reactions such as C-H activation or coupling reactions could be subject to transition-metal catalysis.

For instance, theoretical studies on rhodium-catalyzed C-H activation of substituted benzoic acids have shown that the catalyst's ligands can influence regioselectivity through non-covalent interactions with the substrate's substituents. mdpi.com A computational investigation into a catalyzed reaction involving this compound would model the entire catalytic cycle:

Substrate Coordination: The initial binding of the benzoic acid to the metal center.

Key Mechanistic Steps: Modeling steps like oxidative addition, C-H activation, migratory insertion, and reductive elimination.

Transition States: Characterizing the transition state for each elementary step to identify the rate-determining step of the cycle.

In the context of aminobenzoic acid derivatives, theoretical studies have also explored the role of proton shuttling in catalytic amide bond formation, a crucial step in many biological and synthetic processes. nih.govacs.org Computational models can map the movement of protons and the involvement of solvent or catalyst molecules in stabilizing the transition state.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric properties of its three substituents: the carboxylic acid, the aminomethyl group, and the fluorine atom. Computational methods can quantify these effects by calculating properties such as charge distribution, molecular orbital energies, and steric hindrance.

The fluorine atom at the C5-position significantly influences the electronic properties of the benzene ring. Its effects are twofold:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This inductive effect is dominant and deactivates the ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the ring. This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

However, for halogens, the inductive effect typically outweighs the resonance effect. Therefore, the fluorine atom is considered a deactivating group. Computational analysis using methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution on the aromatic carbons, confirming the net electron-withdrawing nature of the fluorine. nih.gov Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho (C4, C6) and para (C2) to the fluorine are already substituted.

The aminomethyl group (-CH₂NH₂) is positioned ortho to the carboxylic acid group. This spatial arrangement leads to the "ortho effect," a phenomenon where ortho-substituted benzoic acids often exhibit different properties (e.g., acidity) compared to their meta and para isomers, due to a combination of steric and electronic factors. nih.gov

Steric Influence: The primary influence of the aminomethyl group in the ortho position is steric hindrance. Computational geometry optimizations often show that steric crowding between the ortho-substituent and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. This disruption of planarity inhibits resonance between the carbonyl group and the aromatic pi-system. This inhibition of resonance is a key factor that typically increases the acidity of ortho-substituted benzoic acids compared to their para-isomers and benzoic acid itself.

Electronic Influence: The aminomethyl group is generally considered a weak electron-donating group through induction due to the methylene spacer insulating the amine from the ring's pi-system. It is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C1, C3, C5).

The table below summarizes the expected effects of the substituents on the aromatic ring's reactivity.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring for Electrophilic Substitution | Directing Influence |

| -F | C5 | Strong (-I) | Weak (+R) | Deactivating | Ortho, Para |

| -CH₂NH₂ | C2 | Weak (-I) | None | Weakly Activating | Ortho, Para |

| -COOH | C1 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

This table provides a qualitative summary of the expected electronic effects based on established principles in organic chemistry.

Emerging Research Avenues and Methodological Advancements

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. ijprajournal.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers significant advantages in the synthesis of complex molecules, including fluorinated amino acids. chemistryviews.orgdurham.ac.uk The inherent characteristics of flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to integrate multiple steps, make it a powerful tool for chemical production. durham.ac.uknih.gov

A primary advantage of flow chemistry is its suitability for continuous production and process intensification. cetjournal.it Unlike batch reactors, which have finite production cycles, continuous flow systems can operate for extended periods, enabling large-scale manufacturing without the need for large-volume reactors. chemistryviews.org This approach is particularly beneficial for producing fluorinated amino acids, whose availability has historically been limited by challenging multi-step syntheses. chemistryviews.org

Process intensification in flow chemistry involves strategies to drastically reduce the size of chemical plants while increasing production capacity. cetjournal.it This is achieved by minimizing solvent volumes, which often act as thermal buffers in large batch reactors, and improving the efficiency of heat exchange. cetjournal.it The result is a more sustainable and cost-effective process with a smaller equipment footprint and reduced waste generation. ijprajournal.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Ingredient Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry |

|---|---|---|---|

| Mode of Operation | Discrete, sequential steps in a single vessel | Continuous stream through a reactor | Higher throughput, potential for automation ijprajournal.commdpi.com |

| Heat & Mass Transfer | Often limited by vessel size and mixing | Highly efficient due to high surface-area-to-volume ratio | Better temperature control, improved reaction rates nih.gov |

| Scalability | Challenging, often requires re-optimization | Simpler, achieved by running the system for longer | Predictable scale-up, faster process development chemistryviews.org |

| Safety | Higher risk due to large volumes of reagents | Intrinsically safer with small reaction volumes (hold-up) | Reduced risk of thermal runaways, safer handling of hazardous intermediates durham.ac.ukcetjournal.it |

| Process Control | Less precise control over parameters | Precise control of residence time, temperature, and pressure | Improved reproducibility and product consistency ijprajournal.com |

| Footprint & Cost | Large reactors, significant infrastructure | Compact, modular systems | Reduced capital investment, lower operating costs ijprajournal.comcetjournal.it |

Flow reactors provide unparalleled control over critical reaction parameters. The small internal volume and high surface-area-to-volume ratio of microreactors allow for extremely efficient heat exchange, preventing the formation of hot spots and enabling reactions to be run at temperatures exceeding the solvent's atmospheric boiling point. nih.gov This precise temperature control, combined with superior mixing, can lead to higher yields, greater purity, and even enhanced selectivity compared to batch processes. ijprajournal.com

The safety profile of chemical synthesis is significantly improved by adopting flow chemistry. The small quantity of material present within the reactor at any given moment drastically reduces the potential energy that could be released in an exothermic event or runaway reaction. cetjournal.it Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, confining them within the sealed reactor system and minimizing operator exposure. durham.ac.uk This "just-in-time" generation avoids the need to isolate and store potentially dangerous compounds, marking a substantial advancement in chemical process safety. durham.ac.uk

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective synthesis methods to produce single enantiomers or diastereomers of compounds like 2-(Aminomethyl)-5-fluorobenzoic acid and its derivatives is a major focus of modern synthetic chemistry.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts that create a chiral environment for the reaction, directing the formation of the desired stereoisomer. Research in this area is broad, with significant developments in metal-based and organocatalytic systems.

For instance, chiral copper(II) Lewis acid catalysts have been successfully used in highly enantioselective Mukaiyama-Michael additions to create complex chiral molecules with high enantiomeric excess (ee). nih.gov Similarly, bifunctional catalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, have proven effective in the enantioselective amination of oxazolones, achieving up to 99% ee. rsc.org The development of chiral ligands, like pyridine (B92270)–aminophosphine ligands, is also crucial for asymmetric hydrogenation reactions catalyzed by metals such as iridium and ruthenium, which are vital for producing chiral amines and other valuable compounds. nih.govrsc.org These catalytic strategies represent powerful tools that could be adapted for the enantioselective synthesis of chiral analogues of this compound.

Table 2: Examples of Chiral Catalysts and Their Applications in Enantioselective Synthesis

| Catalyst Type | Example Catalyst System | Reaction Type | Key Findings |

|---|---|---|---|

| Chiral Lewis Acid | Cu(II) (S,S)-t-Bu-box₂ | Mukaiyama-Michael Addition | Access to highly functionalized chiral diazoacetoacetates in up to 81% yield and 94% ee. nih.gov |

| Bifunctional Organocatalyst | (1R,2R)-cyclohexane-1,2-diamine-derived urea (B33335)–tertiary amine | Amination of oxazolones | Synthesis of chiral N,O-aminals with a quaternary center in up to 91% yield and 99% ee. rsc.org |

| Chiral Phosphoric Acid | Chiral Phosphoric Acid / Benzothiazoline | Transfer Hydrogenation of Ketimines | Enables enantioselective reduction of ketimines, providing access to chiral amines with superior reactivity and enantioselectivity. nih.gov |

| Chiral P,N Ligands | Iridium-Pyridine–Aminophosphine Complex | Asymmetric Hydrogenation of Imines | Excellent enantio- and diastereoselectivity (up to 99% ee, >20:1 dr) for challenging cyclic imines. rsc.org |

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective synthesis seeks to control the relative stereochemistry between these centers. Cascade reactions, where multiple bond-forming events occur in a single operation, are a particularly efficient strategy for achieving this.

For example, a copper(I)-catalyzed cascade reaction involving [3 + 2]-cycloaddition and an Alder-ene cyclization has been developed to create highly functionalized proline derivatives with high diastereoselectivity. nih.gov Such complex transformations allow for the rapid construction of molecular complexity from simpler starting materials. Other research has focused on the diastereoselective synthesis of five-membered heterocyclic compounds, such as dihydrofuran and pyrroline (B1223166) derivatives, from optically active starting materials, demonstrating control over the final product's structure. ingentaconnect.com These methodologies highlight the advanced strategies available for creating complex derivatives with precisely controlled stereochemistry.

Photochemical and Electrochemical Synthesis Pathways

Harnessing alternative energy sources like light (photochemistry) and electricity (electrochemistry) offers novel pathways for chemical synthesis that can be milder, more selective, and more sustainable than traditional thermal methods.

Photochemical reactions, particularly when integrated with flow chemistry, provide a powerful synthetic tool. The use of light can enable unique transformations that are difficult to achieve otherwise. For example, a protecting-group-free, semi-continuous process for synthesizing fluorinated α-amino acids has been developed that begins with a photooxidative cyanation step conducted in a flow reactor. chemistryviews.orgorganic-chemistry.org Flow photochemistry allows for uniform irradiation of the reaction mixture, preventing over-reaction and byproduct formation, and enables the safe use of gaseous reagents like oxygen. mdpi.comorganic-chemistry.org

Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on an anode and cathode to drive reactions. This approach minimizes waste, as the "reagent" is the electron itself. This technique has been applied to the synthesis of polymers from related compounds like o-aminobenzoic acid, where cyclic scanning of the potential on an electrode initiates polymerization. scispace.com More recently, electrochemical methods have been developed for peptide bond formation, presenting a greener alternative to traditional coupling reagents that generate large amounts of waste. nih.gov These emerging pathways provide innovative and sustainable routes for constructing complex organic molecules.

Light-Mediated Transformations

The use of visible light to initiate and control chemical reactions, often termed photoredox catalysis, has revolutionized organic synthesis over the past decade. This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under remarkably mild conditions.

For the synthesis of this compound, light-mediated strategies could be envisioned for key bond-forming steps. For instance, a potential photochemical approach could involve the C-H functionalization of a suitable precursor. A hypothetical retrosynthetic analysis might start from 5-fluorotoluene derivatives, where a light-mediated process could facilitate the introduction of the aminomethyl group.

Hypothetical Light-Mediated Synthesis Pathway:

| Step | Precursor | Reagent/Catalyst | Conditions | Intermediate/Product |

| 1 | 2-Methyl-5-fluorobenzoic acid | N-Bromosuccinimide (NBS), AIBN | Light (e.g., tungsten lamp) | 2-(Bromomethyl)-5-fluorobenzoic acid |

| 2 | 2-(Bromomethyl)-5-fluorobenzoic acid | Ammonia (B1221849) or a protected amine source | Photoredox catalyst (e.g., Ru(bpy)₃²⁺ or organic dye), visible light | This compound |

Research in the broader field has demonstrated the power of photoredox catalysis for the formation of C-N bonds. These reactions often proceed with high selectivity and yield, suggesting that a dedicated investigation into their application for synthesizing this compound could be a fruitful area of research.

Electrosynthesis for Green Chemical Production

Electrosynthesis, the use of electricity to drive chemical reactions, is experiencing a renaissance as a powerful tool for sustainable chemistry. By using electrons as a traceless reagent, electrosynthesis can often minimize the generation of chemical waste and, when powered by renewable energy sources, can significantly reduce the carbon footprint of a chemical process.

The application of electrosynthesis to the preparation of this compound could manifest in several ways. One plausible approach is the electrochemical reduction of a related nitro or imine compound. For example, the corresponding 2-formyl-5-fluorobenzoic acid could be converted to an imine, which is then electrochemically reduced to the target amine.

Potential Electrosynthetic Route:

| Cathodic Reaction | Anodic Reaction | Starting Material | Product | Key Parameters |

| Reduction of an imine | Oxidation of water (O₂ evolution) or a sacrificial anode | Imine of 2-formyl-5-fluorobenzoic acid | This compound | Electrode material, supporting electrolyte, applied potential/current |

| Reduction of a nitro group | Oxidation of the solvent or a mediator | 2-(Nitromethyl)-5-fluorobenzoic acid | This compound | Divided/undivided cell, catalyst, pH |

The precise conditions for such an electrochemical transformation would require careful optimization. The choice of electrode material is critical, as it can influence the selectivity and efficiency of the reduction. Furthermore, the supporting electrolyte and solvent system play a crucial role in the reaction's success.

The primary benefits of an electrosynthetic approach include high atom economy, mild reaction conditions (often at room temperature and pressure), and enhanced safety by avoiding hazardous reducing agents. As the field of organic electrochemistry continues to advance, the development of a robust and scalable electrosynthesis of this compound is a highly anticipated prospect.

While dedicated research on the light-mediated and electrochemical synthesis of this compound is in its nascent stages, the principles established in the broader fields of photoredox catalysis and electrosynthesis provide a clear roadmap for future investigations. These emerging methodologies hold the potential to deliver more sustainable, efficient, and selective routes to this valuable compound, paving the way for greener manufacturing processes in the chemical and pharmaceutical industries. Further research in these areas is crucial to unlock the full potential of these advanced synthetic tools.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Nucleophilic fluorination using precursors like 5-nitrobenzaldehyde derivatives is a common approach. Radioisotopic labeling (e.g., 18F) can be achieved via hydrolysis and purified using TLC (RCP ≥98%) . Optimize reaction temperature and stoichiometry to minimize byproducts like [18F]KF•K2.2.2. Validate intermediates via H/C NMR and F NMR .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Use TLC with silica gel plates to monitor fluorinated intermediates, ensuring separation of impurities (e.g., unreacted KF complexes). Confirm purity via HPLC or high-field NMR (>400 MHz) to resolve overlapping peaks, particularly for aromatic protons and fluorine coupling .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR to confirm substitution patterns (e.g., fluorine at C5, aminomethyl at C2). C NMR can resolve carboxylate and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. Compare with libraries (e.g., NIST Chemistry WebBook) to confirm fragmentation patterns .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 18F or 14C) be applied to study the pharmacokinetics of this compound?

- Methodological Answer : Use nucleophilic fluorination with 18F-KF/K222 complex for radiolabeling. Purify via semi-preparative HPLC, and validate radiochemical purity using radio-TLC. For in vivo tracking, design PET imaging studies in model organisms, ensuring compliance with radiation safety protocols .

Q. What strategies resolve contradictions in reported melting points (e.g., 182–184°C vs. 188–196°C) for fluorinated benzoic acid derivatives?

- Methodological Answer : Polymorphism or hydration states may cause discrepancies. Perform differential scanning calorimetry (DSC) to identify phase transitions. Use single-crystal X-ray diffraction to confirm crystalline structure and compare with literature data .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For ecotoxicity, use OECD guidelines (e.g., Daphnia magna acute toxicity). Note that current SDS lack data on reproductive toxicity and carcinogenicity, necessitating GHS-compliant hazard assessments .

Q. What computational methods predict the reactivity of the aminomethyl group in fluorobenzoic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model nucleophilic attack or electrophilic substitution. Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or conjugation with biomolecules .

Methodological Notes

- Safety Protocols : Handle with nitrile gloves and flame-retardant lab coats. Use fume hoods for powder handling to avoid inhalation risks (OSHA HCS Category 3 for respiratory toxicity) .

- Data Validation : Cross-reference NMR shifts with databases (e.g., Kanto Reagents catalog, CAS 446-08-2) and report deviations due to solvent effects (e.g., DMSO vs. CDCl3) .

- Contradictions : Discrepancies in fluorination yields may arise from trace moisture; use anhydrous solvents and molecular sieves in synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。